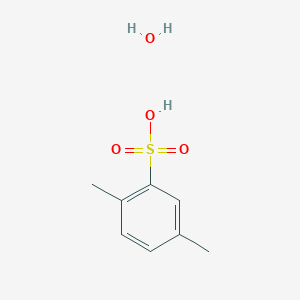
Sodiumdehydroacetatemonohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodiumdehydroacetatemonohydrate is a chemical compound with the formula Na(CH₃C₅HO(O₂)(CH₃)CO)·H₂O. It is the sodium salt of dehydroacetic acid and exists in a monohydrate form. This compound is widely used as a preservative in food, cosmetics, and personal care products due to its effective antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodiumdehydroacetatemonohydrate can be synthesized through the reaction of dehydroacetic acid with sodium hydroxide in an aqueous medium. The reaction typically involves dissolving dehydroacetic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The crystallization process may involve cooling crystallization techniques to obtain the desired monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodiumdehydroacetatemonohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroacetic acid.
Reduction: It can be reduced to form sodium dehydroacetate.
Substitution: It can undergo substitution reactions with other chemical reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dehydroacetic acid.
Reduction: Sodium dehydroacetate.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Sodiumdehydroacetatemonohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: It is used as a preservative in biological samples and culture media.
Medicine: It is used in the formulation of pharmaceuticals and as a preservative in medical products.
Industry: It is used in the production of cosmetics, personal care products, and food preservatives due to its antimicrobial properties
Mechanism of Action
The antimicrobial activity of sodiumdehydroacetatemonohydrate is attributed to its ability to disrupt the cell membrane of microorganisms. It interferes with the metabolic processes of bacteria and fungi, leading to their inhibition or death. The compound targets the cell membrane and essential enzymes, disrupting their normal function and preventing microbial growth .
Comparison with Similar Compounds
Sodium benzoate: Another commonly used preservative with antimicrobial properties.
Potassium sorbate: Used as a preservative in food and personal care products.
Calcium propionate: Used to inhibit mold growth in bakery products.
Comparison: Sodiumdehydroacetatemonohydrate is unique due to its broad-spectrum antimicrobial activity and effectiveness at low concentrations. Unlike sodium benzoate and potassium sorbate, it is effective against a wider range of microorganisms, including both bacteria and fungi. Additionally, it has a lower toxicity profile compared to some other preservatives .
Properties
IUPAC Name |
sodium;3-acetyl-6-methyl-2-oxopyran-4-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.Na.H2O/c1-4-3-6(10)7(5(2)9)8(11)12-4;;/h3,10H,1-2H3;;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXRILZQWUAPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]ethanesulfonic acid](/img/structure/B8022757.png)

![(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate](/img/structure/B8022763.png)











